molecular formula C18H14ClFN2 B11778063 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride

Cat. No.: B11778063
M. Wt: 312.8 g/mol
InChI Key: YEIIYAFDUREKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride is a chemical compound that belongs to the class of carbazole derivatives

Preparation Methods

The synthesis of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride typically involves several steps. One common synthetic route includes the following steps:

    Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).

    Fluorination: The amine group is then reacted with a fluorinating agent, such as 3-fluorobenzoyl chloride, to introduce the 3-fluorophenyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: Carbazole derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent photophysical properties.

    Organic Synthesis: The compound can be used as a building block in organic synthesis to create more complex molecules with desired properties.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can be compared with other similar compounds, such as:

    9-Phenyl-9H-carbazol-3-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    9-(4-Fluorophenyl)-9H-carbazol-3-amine: The fluorine atom is positioned differently, which can affect the compound’s properties and interactions.

    9-(3-Chlorophenyl)-9H-carbazol-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C18H14ClFN2

Molecular Weight

312.8 g/mol

IUPAC Name

9-(3-fluorophenyl)carbazol-3-amine;hydrochloride

InChI

InChI=1S/C18H13FN2.ClH/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21;/h1-11H,20H2;1H

InChI Key

YEIIYAFDUREKID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.